2-Amino-4-chloro-3-methylbenzoic acid

説明

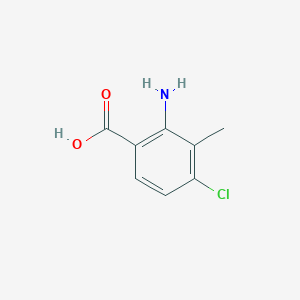

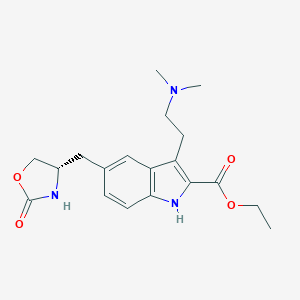

“2-Amino-4-chloro-3-methylbenzoic acid” is a compound with the molecular weight of 185.61 . Its IUPAC name is 4-amino-2-chloro-3-methylbenzoic acid . It is a solid at room temperature .

Molecular Structure Analysis

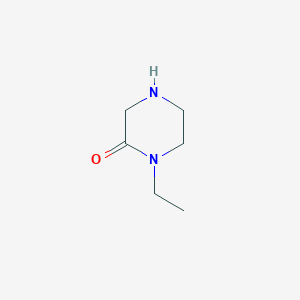

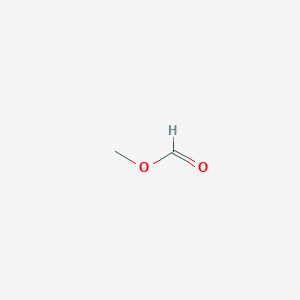

The InChI code for “2-Amino-4-chloro-3-methylbenzoic acid” is1S/C8H8ClNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“2-Amino-4-chloro-3-methylbenzoic acid” is a solid at room temperature . It has a molecular weight of 185.61 . The predicted density is 1.401±0.06 g/cm3 . The melting point is 239-243 °C (lit.) .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-4-chloro-3-methylbenzoic acid, focusing on six unique fields:

Pharmaceutical Development

2-Amino-4-chloro-3-methylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a key component in the development of drugs targeting specific biological pathways. For instance, it is used in the synthesis of anti-inflammatory and analgesic agents, contributing to the treatment of conditions such as arthritis and chronic pain .

Insecticide Synthesis

This compound plays a crucial role in the production of insecticides. It is a precursor in the synthesis of chlorantraniliprole, a widely used insecticide that targets a broad spectrum of pests. Chlorantraniliprole works by disrupting the calcium balance in insect muscles, leading to paralysis and death, making it highly effective in agricultural pest control .

Peptide Synthesis

2-Amino-4-chloro-3-methylbenzoic acid is utilized in peptide synthesis, particularly in the creation of peptide-based drugs and research peptides. Its unique chemical properties facilitate the formation of peptide bonds, which are essential in the construction of complex peptide chains used in various therapeutic and research applications.

Chemical Research

In chemical research, this compound is employed as a building block for the synthesis of new chemical entities. Researchers use it to explore novel chemical reactions and pathways, leading to the discovery of new compounds with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

Material Science

2-Amino-4-chloro-3-methylbenzoic acid is also investigated for its potential applications in material science. Its derivatives are studied for their ability to form polymers and other advanced materials with unique properties. These materials can be used in the development of coatings, adhesives, and other industrial products .

Safety and Hazards

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用機序

Target of Action

It is known to be a common intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.

Mode of Action

The compound interacts with its targets primarily through chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce another aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .

Biochemical Pathways

Given its role as a common intermediate in organic synthesis , it can be inferred that the compound could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Amino-4-chloro-3-methylbenzoic acid’s action would depend on the specific compounds it is used to synthesize . As a common intermediate in organic synthesis , its effects could vary widely.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-chloro-3-methylbenzoic acid. Furthermore, it should be handled with appropriate protective measures to avoid skin contact and inhalation of its vapors .

特性

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-methylbenzoic acid | |

CAS RN |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)